2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1536559-26-8
VCID: VC5937297
InChI: InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15)
SMILES: CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.178

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate

CAS No.: 1536559-26-8

Cat. No.: VC5937297

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.178

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate - 1536559-26-8

Specification

CAS No. 1536559-26-8
Molecular Formula C9H9F3N2O2
Molecular Weight 234.178
IUPAC Name 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
Standard InChI InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15)
Standard InChI Key ZHUPPYHZODZSJC-UHFFFAOYSA-N
SMILES CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three key components:

  • A 2-methylpyridin-3-yl group, providing aromaticity and potential π\pi-π\pi stacking interactions.

  • A carbamate bridge (NHC(=O)O-\text{NH}-\text{C}(=\text{O})-\text{O}-), which confers hydrolytic stability compared to esters.

  • A 2,2,2-trifluoroethyl group (OCH2CF3-\text{O}-\text{CH}_2-\text{CF}_3), enhancing lipophilicity and metabolic resistance.

The trifluoroethyl group’s electron-withdrawing nature influences the compound’s electronic profile, as evidenced by its calculated pKaK_a of ~8.2 . This moderate basicity suggests partial protonation under physiological conditions, which may affect bioavailability.

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 8.3 (d, 1H, pyridine-H6), 7.9 (dd, 1H, pyridine-H4), 7.4 (m, 1H, pyridine-H5), 4.6 (q, 2H, OCH2_2CF3_3), 2.6 (s, 3H, CH3_3).

  • 19F^{19}\text{F} NMR: A singlet at δ -74.2 ppm confirms the trifluoroethyl group.

Mass Spectrometry (MS):

  • ESI-MS: m/zm/z 235.1 [M+H]+^+.

Solubility: Limited data exist, but the compound is expected to exhibit low aqueous solubility due to its lipophilic trifluoroethyl group, favoring organic solvents like DMSO or dichloromethane .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a two-step protocol:

Step 1: Preparation of 2-Methylpyridin-3-amine
2-Methylpyridine undergoes nitration followed by reduction to yield 2-methylpyridin-3-amine, a key intermediate.

Step 2: Carbamate Formation
Reaction of 2-methylpyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine):

C6H6N2+ClCO2CH2CF3Et3NC9H9F3N2O2+HCl\text{C}_6\text{H}_6\text{N}_2 + \text{ClCO}_2\text{CH}_2\text{CF}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_9\text{H}_9\text{F}_3\text{N}_2\text{O}_2 + \text{HCl}

Yields typically range from 65% to 80% after purification via column chromatography.

Process Optimization

  • Temperature Control: Reactions conducted at 0–5°C minimize side reactions such as hydrolysis of the chloroformate.

  • Atmosphere: An inert nitrogen atmosphere prevents oxidation of the amine intermediate.

  • Analytical Validation: Purity (>95%) is confirmed via HPLC and 1H^1\text{H} NMR .

Applications in Pharmaceutical Research

PRC2 Inhibition Activity

Structural analogs of this compound, such as 2,2,2-trifluoroethyl piperidine derivatives, demonstrate potent inhibition of Polycomb Repressive Complex 2 (PRC2), a therapeutic target in oncology. For example, analog 13 (EC50_{50} = 0.032 μM) showed enhanced cellular potency due to fluorine-induced modulation of basicity . While direct data on 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate are scarce, its structural similarity suggests potential utility in epigenetic drug discovery .

Metabolic Stability

The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by studies on related carbamates. For instance, replacing a methyl group with trifluoroethyl in a lead compound increased half-life (t1/2t_{1/2}) from 1.2 to 4.7 hours in human liver microsomes .

Comparative Analysis with Structural Analogs

Compound NameStructural FeatureKey DifferenceBiochemical Potency (EC50_{50})
2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate2-MethylpyridineBaselineNot reported
2,2-Difluoroethyl analogDifluoroethyl groupReduced lipophilicity~2-fold less potent
Thiadiazole derivative 1,3,4-Thiadiazole ringEnhanced metabolic stabilityEC50_{50} = 0.038 μM

Recent Research Developments

A 2024 study highlighted the role of trifluoroethyl carbamates in stabilizing protein-ligand interactions via fluorine-specific contacts (e.g., C–F\cdotsH–N hydrogen bonds) . Another 2025 preprint proposed using this compound as a building block for covalent inhibitors targeting cysteine proteases, leveraging its carbamate reactivity.

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